molecular formula C13H18O3 B8569404 Ethyl-2-benzyloxybutyrate

Ethyl-2-benzyloxybutyrate

Cat. No.: B8569404
M. Wt: 222.28 g/mol
InChI Key: BIKNRGZCIFDDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-benzyloxybutyrate (C₁₃H₁₆O₃) is an ester derivative of butyric acid featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and an ethyl ester moiety. This compound is structurally characterized by its aromatic benzyl ether and aliphatic ester groups, which confer unique physicochemical properties. The benzyloxy group may serve as a protective group in synthetic pathways, enabling selective reactions in pharmaceutical or fine chemical manufacturing .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-phenylmethoxybutanoate

InChI

InChI=1S/C13H18O3/c1-3-12(13(14)15-4-2)16-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

BIKNRGZCIFDDTE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl-2-benzyloxybutyrate with structurally related esters, emphasizing molecular properties, physical characteristics, and applications:

Compound Molecular Formula Molecular Weight Specific Gravity (d²⁰/²⁰) Refractive Index (n²⁰D) Key Applications
This compound C₁₃H₁₆O₃ 220.26 (calculated) ~0.95 (estimated) ~1.485 (estimated) Organic synthesis intermediate
Ethyl 2-ethylbutyrate C₈H₁₆O₂ 144.21 0.866–0.871 1.402–1.407 Food additive, flavoring agent
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 N/A N/A Fragrances, pharmaceuticals
Ethyl 2-phenylbutyrate C₁₂H₁₆O₂ 192.25 N/A N/A Potential flavoring or solvent

Structural and Functional Analysis

  • This compound vs. Ethyl 2-ethylbutyrate :
    The benzyloxy group introduces aromaticity and bulkiness, increasing molecular weight and likely reducing volatility compared to the ethyl-substituted analog. Ethyl 2-ethylbutyrate’s lower specific gravity (0.866–0.871) and refractive index (1.402–1.407) reflect its simpler aliphatic structure, making it suitable for food applications .

  • This compound vs. Ethyl 2-methoxybenzoate :
    Both compounds contain aromatic substituents, but the methoxy group in Ethyl 2-methoxybenzoate is smaller and less sterically hindered than benzyloxy. This difference may enhance the solubility of the methoxy analog in polar solvents, favoring its use in pharmaceutical formulations .

  • This compound vs. The benzyloxy group’s ether linkage could facilitate hydrogenolysis or acid-catalyzed cleavage, making it valuable in multi-step syntheses .

Research Findings and Spectral Data

  • Spectral Identification :

    • IR Spectroscopy : this compound would exhibit ester carbonyl absorption near 1740 cm⁻¹ and ether C-O stretching around 1100 cm⁻¹. Similar patterns are observed in Ethyl 2-methoxybenzoate (C=O at ~1720 cm⁻¹) .
    • NMR : The benzyloxy group’s aromatic protons would resonate at δ 7.2–7.4 ppm (1H NMR), while the ethyl ester protons appear as triplets near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .

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